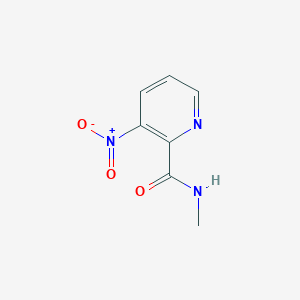

N-Methyl-3-nitropyridine-2-carboxamide

Übersicht

Beschreibung

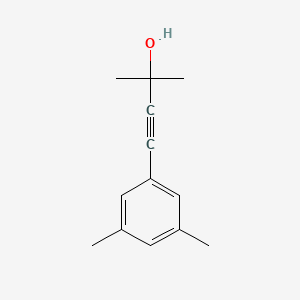

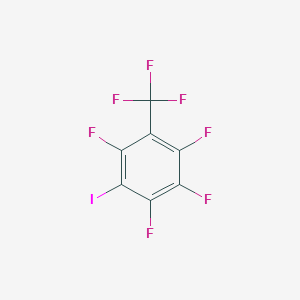

“N-Methyl-3-nitropyridine-2-carboxamide” is a chemical compound with the molecular formula C7H7N3O3 . It is also known by other synonyms such as “N-Methyl-3-nitropicolinamide” and "2-Pyridinecarboxamide, N-methyl-3-nitro-" .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which results in the formation of the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis

The molecular structure of “N-Methyl-3-nitropyridine-2-carboxamide” can be represented by the formula C7H7N3O3 . The molecular weight of this compound is 181.15 .Chemical Reactions Analysis

The reaction mechanism involved in the synthesis of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines has been synthesized .Physical And Chemical Properties Analysis

“N-Methyl-3-nitropyridine-2-carboxamide” is a yellow to brown solid . The storage temperature for this compound is between 2-8°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N-methyl-3-nitropyridine-2-carboxamide: serves as a versatile intermediate in organic synthesis. Its nitro group can undergo various transformations, making it a valuable building block for the construction of complex molecules. For instance, it can be used to synthesize heterocyclic compounds, which are crucial in the development of pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound’s structural motif is found in a range of bioactive molecules. Its modification through substitution reactions can lead to the discovery of new drugs with potential therapeutic applications, such as antiviral, antibacterial, and anticancer agents .

Material Science

The nitropyridine moiety of N-methyl-3-nitropyridine-2-carboxamide is significant in material science. It can be incorporated into polymers or small molecules that exhibit unique optical or electronic properties, useful for creating advanced materials for electronics or photonics .

Agricultural Chemistry

This compound can be used to synthesize derivatives that act as intermediates in the production of agrochemicals. These derivatives can lead to the development of new pesticides or herbicides, contributing to more efficient and sustainable agricultural practices .

Analytical Chemistry

N-methyl-3-nitropyridine-2-carboxamide: can be employed as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in chromatography or spectroscopy methods to identify or quantify other substances .

Environmental Science

Derivatives of N-methyl-3-nitropyridine-2-carboxamide may be explored for their potential use in environmental science, such as in the detection and removal of pollutants. Its chemical reactivity could be harnessed to create sensors or to degrade harmful chemicals .

Catalysis

The nitro group in N-methyl-3-nitropyridine-2-carboxamide can act as an electron-withdrawing group, influencing the reactivity of the compound. This property is beneficial in catalysis, where it can be used to facilitate or improve the efficiency of chemical reactions .

Nanotechnology

In nanotechnology, N-methyl-3-nitropyridine-2-carboxamide can be used to modify the surface of nanoparticles. This modification can impart specific functionalities to the nanoparticles, such as targeting capabilities or improved solubility for biomedical applications .

Safety and Hazards

The safety information for “N-Methyl-3-nitropyridine-2-carboxamide” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It is recommended to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .

Wirkmechanismus

Mode of Action

It is known that the nitro group in the compound can undergo a [1,5] sigmatropic shift . . This could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

It is known that nitropyridines can be synthesized from pyridine compounds . The nitration of pyridine compounds involves the formation of the N-nitropyridinium ion, which can then react to form 3-nitropyridine

Eigenschaften

IUPAC Name |

N-methyl-3-nitropyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c1-8-7(11)6-5(10(12)13)3-2-4-9-6/h2-4H,1H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPVQAGSCAREAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-3-nitropyridine-2-carboxamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B6331050.png)